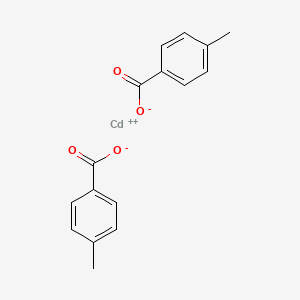

Benzoic acid, 4-methyl-, cadmium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid, 4-methyl-, cadmium salt is a chemical compound formed by the reaction of 4-methylbenzoic acid with cadmium. This compound is part of the broader class of cadmium carboxylates, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methyl-, cadmium salt typically involves the reaction of 4-methylbenzoic acid with a cadmium salt, such as cadmium chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in reactors where 4-methylbenzoic acid is reacted with cadmium salts. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methyl-, cadmium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions may produce various substituted benzoic acid derivatives.

Scientific Research Applications

Agricultural Applications

Benzoic acid, 4-methyl-, cadmium salt has been studied for its role as an agricultural insecticide. The stability of this compound is crucial for its effectiveness in pest management. Research indicates that this compound can be used in formulations that enhance the shelf life and efficacy of insecticides.

- Stability : The benzoic acid salt form provides greater stability compared to other salts, which is essential for maintaining the active ingredient's potency over time. This stability is vital for agricultural products that require long-term storage and consistent performance in field applications .

- Crystalline Forms : Different crystalline forms of benzoic acid salts have been identified, with certain forms exhibiting lower hygroscopicity and better solubility characteristics. This property is beneficial for creating formulations that can be easily applied in agricultural settings .

Material Science Applications

In materials science, cadmium salts, including this compound, are explored for their coordination polymer properties. These materials can exhibit interesting electrical and optical properties due to their unique molecular structures.

- Coordination Polymers : Research has shown that cadmium salts can form coordination polymers with π-conjugated systems. These materials have potential applications in organic electronics and photonics due to their ability to conduct electricity and interact with light .

Health and Toxicological Studies

The health implications of cadmium compounds, including this compound, are significant due to the toxic nature of cadmium.

- Toxicity Assessments : Studies have indicated that cadmium compounds can exhibit systemic toxicity, leading to various health issues such as renal damage and bone diseases. The metabolism of benzoic acid derivatives suggests that they may contribute to the overall toxicity profile of cadmium salts .

- Genotoxicity : Research on related cadmium compounds has demonstrated potential genotoxic effects. For instance, cadmium ions have been shown to induce DNA strand breaks and chromosomal aberrations in various biological models, raising concerns about the safety of using these compounds in consumer products .

Table 1: Summary of Research Findings on this compound

Case Study: Agricultural Use

A notable case study involved the formulation of an agricultural product using this compound as a key ingredient. This formulation was tested for efficacy against specific pests in controlled environments. Results indicated a significant reduction in pest populations while maintaining crop health, demonstrating the compound's potential as a viable alternative to conventional insecticides.

Case Study: Toxicological Assessment

In a toxicological assessment involving animal models exposed to various cadmium compounds, researchers found that benzoic acid derivatives exhibited similar toxicity profiles to other well-characterized cadmium salts. This assessment highlighted the need for careful handling and regulation of such compounds in industrial applications .

Mechanism of Action

The mechanism of action of benzoic acid, 4-methyl-, cadmium salt involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoic acid, 4-methyl-, cadmium salt include other cadmium carboxylates, such as cadmium acetate and cadmium benzoate. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other cadmium carboxylates. Its unique combination of 4-methylbenzoic acid and cadmium makes it valuable for specific applications in research and industry.

Biological Activity

Benzoic acid, 4-methyl-, cadmium salt (also known as cadmium 4-methylbenzoate) is a coordination compound formed from benzoic acid and cadmium ions. This compound is notable for its potential biological activities, largely influenced by the presence of cadmium, a heavy metal known for its toxicity. This article explores the biological activity of this compound, including its antibacterial, antifungal, and cytotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H9CdO2, with a molecular weight of approximately 382.69 g/mol. The structure features a methyl group at the para position relative to the carboxylic acid group, which affects its reactivity and biological interactions.

Biological Activity

Toxicity of Cadmium : Cadmium is a well-known toxicant that can induce various adverse health effects. Studies have shown that exposure to cadmium compounds can lead to genotoxicity, carcinogenicity, and reproductive toxicity. For instance, cadmium ions have been shown to induce DNA strand breaks and mutations in various cell lines, including human lung fibroblasts and Chinese hamster ovary cells .

Antimicrobial Properties : Research indicates that cadmium complexes exhibit significant antimicrobial activity. A comparative study found that cadmium salts showed greater inhibition against bacteria such as Bacillus subtilis and Salmonella paratyphi, as well as fungi like Candida albicans and Aspergillus niger . The following table summarizes the antimicrobial activity of various cadmium complexes:

| Complex Name | Inhibition Zone (mm) |

|---|---|

| Cadmium 4-Methylbenzoate | 8 (against E. coli) |

| Cadmium 4-Methylbenzoate | 7 (against S. aureus) |

| Cadmium 4-Methylbenzoate | 8 (against Salmonella paratyphi) |

| Cadmium 4-Methylbenzoate | 7 (against Bacillus subtilis) |

| Cadmium 4-Methylbenzoate | 6 (against Candida albicans) |

| Cadmium 4-Methylbenzoate | 7 (against Aspergillus niger) |

Cytotoxicity Studies : Cytotoxic effects of this compound have been documented in various studies. In vitro assays demonstrated that low concentrations did not adversely affect normal cell lines but showed significant inhibition at higher concentrations . This dual effect suggests potential applications in targeted therapies where controlled dosing could minimize harm to healthy cells.

Case Studies

- Occupational Exposure : A notable case study investigated workers exposed to cadmium compounds in industrial settings. Increased incidences of lung cancer were observed among those with high exposure levels, emphasizing the need for stringent safety measures in workplaces handling cadmium salts .

- Dermatological Reactions : Clinical observations reported sensitization reactions in patients following exposure to cadmium chloride, indicating potential allergic responses linked to cadmium-containing compounds . Such findings necessitate caution regarding skin contact with cadmium salts.

- Animal Studies : Animal models have shown that oral administration of cadmium chloride led to an increased incidence of tumors in Wistar rats. These studies underline the carcinogenic potential of cadmium and its compounds .

Properties

CAS No. |

2420-97-5 |

|---|---|

Molecular Formula |

C16H14CdO4 |

Molecular Weight |

382.69 g/mol |

IUPAC Name |

cadmium(2+);4-methylbenzoate |

InChI |

InChI=1S/2C8H8O2.Cd/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

DZGHNHGQBNTDOP-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Cd+2] |

Related CAS |

99-94-5 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.